2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide
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Overview
Description
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced through a reaction with an appropriate benzyl halide under basic conditions.
Formation of Furan Ring: The furan ring is synthesized separately and then coupled to the benzimidazole core using a suitable coupling agent.
Final Coupling: The final step involves coupling the furan ring with the benzimidazole core to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide involves its interaction with specific molecular targets:
DNA Interaction: The benzimidazole core allows the compound to intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Binding: It can also bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities and are also studied for their biological activities.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid have similar furan rings and are used in various chemical applications.
Uniqueness
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a methoxyphenyl group. This unique structure allows it to interact with multiple biological targets and exhibit a wide range of biological activities .
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[1-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-15(23-22(26)20-8-5-13-28-20)21-24-18-6-3-4-7-19(18)25(21)14-16-9-11-17(27-2)12-10-16/h3-13,15H,14H2,1-2H3,(H,23,26) |
InChI Key |
ZJVXKHZEDBKATC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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